
N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({4-[2-(1-oxidopiperidin-1-yl)ethyl]phenyl}amino)-5-oxopentanoic acid is a dicarboxylic acid monoamide of glutaric acid containing benzene and oxidopiperidine moieties; a transition state analogue hapten used to elicit catalytic antibodies 5C8 and 14B9. It has a role as an epitope. It is a piperidine N-oxide and a dicarboxylic acid monoamide. It derives from a glutaric acid.
Scientific Research Applications
1. Biosynthesis and Metabolite Identification
The compound N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide is involved in the biosynthesis of specific metabolites. For example, Uldam et al. (2011) studied the biosynthesis and identification of a piperazine N-oxide/N-glucuronide metabolite derived from a similar compound (Uldam, Juhl, Pedersen, & Dalgaard, 2011).
2. Drug Metabolism and Pharmacokinetics
In the field of drug metabolism, compounds like N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide are significant. Seago et al. (1986) investigated the pharmacokinetics of pyridoglutethimide, a compound structurally similar to N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide, focusing on its metabolism and identifying its metabolites (Seago, Goss, Griggs, & Jarman, 1986).
3. Chemical Synthesis and Transformation
The compound is also significant in chemical synthesis processes. Watanabe et al. (1976) presented a method for synthesizing N-substituted piperidines, which are structurally related to N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide, demonstrating the versatility of these compounds in chemical transformations (Watanabe, Shim, Mitsudo, Yamashita, & Takegami, 1976).
4. Development of Polymer Electrolytes
In the field of polymer science, derivatives of N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide have been explored. Tominaga et al. (2010) synthesized polycarbonates for potential use as polymer electrolytes, demonstrating the application of similar compounds in material science (Tominaga, Shimomura, & Nakamura, 2010).
5. Novel Catalysis and Oxidation Reactions
The compound is also relevant in catalysis and oxidation reactions. Ishii et al. (1996) explored a novel class of catalysts for alkane oxidation, which can be related to the study of N-oxides like N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide (Ishii, Iwahama, Sakaguchi, Nakayama, & Nishiyama, 1996).
6. Surface Modification and Biosensor Development
The compound's derivatives have applications in surface chemistry and biosensor development. Bañuls et al. (2010) studied the selective modification of silicon nitride/silicon oxide nanostructures, an area where similar N-oxides can play a role (Bañuls, González‐Pedro, Barrios, Puchades, & Maquieira, 2010).
7. Pharmaceutical and Biomedical Applications
N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide and its derivatives show potential in pharmaceutical and biomedical fields. For example, Mishra et al. (2017) discussed the synthesis and biomedical applications of zinc oxide nanoparticles, indicating the broader scope of research in this area where such compounds could be relevant (Mishra, Mishra, Ekielski, Talegaonkar, & Vaidya, 2017).
properties
Product Name |
N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide |
|---|---|
Molecular Formula |
C18H26N2O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-[4-[2-(1-oxidopiperidin-1-ium-1-yl)ethyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H26N2O4/c21-17(5-4-6-18(22)23)19-16-9-7-15(8-10-16)11-14-20(24)12-2-1-3-13-20/h7-10H,1-6,11-14H2,(H,19,21)(H,22,23) |
InChI Key |
RKJXWOJUCCBWSC-UHFFFAOYSA-N |
SMILES |
C1CC[N+](CC1)(CCC2=CC=C(C=C2)NC(=O)CCCC(=O)O)[O-] |
Canonical SMILES |
C1CC[N+](CC1)(CCC2=CC=C(C=C2)NC(=O)CCCC(=O)O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-4-[({2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1226740.png)
![5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1226741.png)
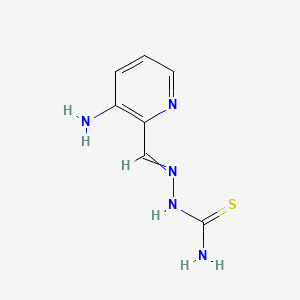
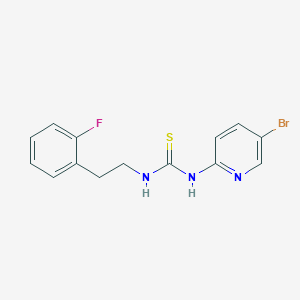

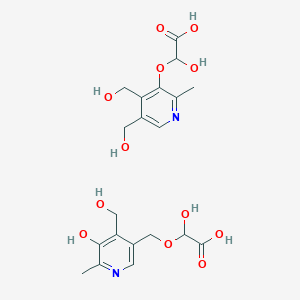
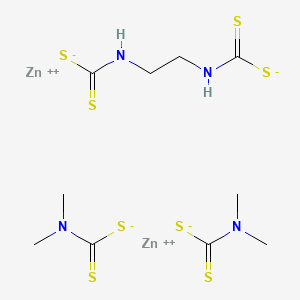
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde](/img/structure/B1226751.png)
![1,2,3,4,5,6-Hexachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1226754.png)

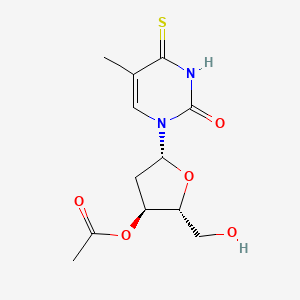
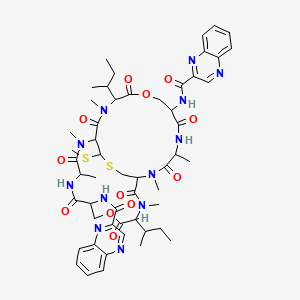
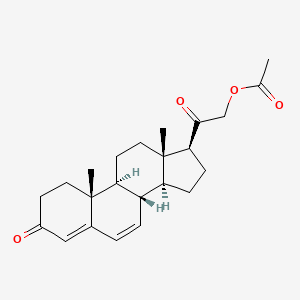
![2-[[(2S)-2-[[2-acetamido-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propyl]amino]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B1226762.png)